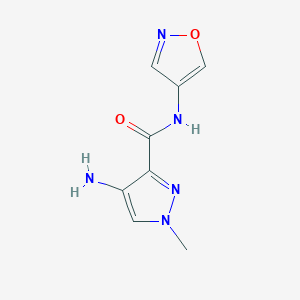
4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide, also known as AMOPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Pyrazole Derivatives : Research has been conducted on the synthesis and characterization of pyrazole derivatives, showing their potential as synthetic cannabinoids and highlighting the importance of accurate characterization in identifying such compounds (McLaughlin et al., 2016). This work underlines the complexity of synthesizing and identifying novel compounds within this chemical space.
Electrophilic Cyclization of Pyrazole Carboxamides : Another study focused on the electrophilic cyclization of N-allyl(pyrazole) carboxamides, leading to the synthesis of oxazolyl-pyrazoles, illustrating the chemical versatility and potential applications of such compounds in creating biologically active molecules (Bondarenko et al., 2015).
Anticancer Activity of Pyrazole Derivatives : There's research on the synthesis, characterization, and evaluation of pyrazole and pyrazolopyrimidine derivatives for their in vitro anticancer activity. Such studies highlight the therapeutic potential of pyrazole-based compounds (Hassan et al., 2014).
Biological Applications
PET Imaging Agents : Pyrazolopyrimidine derivatives have been developed for potential use in PET imaging, demonstrating the application of pyrazole derivatives in diagnostic imaging (Wang et al., 2018). This indicates the role of pyrazole compounds in enhancing neuroinflammation imaging techniques.
Antimicrobial and Anticancer Compounds : Novel pyrazolopyrimidines and related compounds have shown antimicrobial and anticancer activities, suggesting that pyrazole derivatives could serve as leads in the development of new therapeutic agents (Rahmouni et al., 2016).
properties
IUPAC Name |
4-amino-1-methyl-N-(1,2-oxazol-4-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-13-3-6(9)7(12-13)8(14)11-5-2-10-15-4-5/h2-4H,9H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFGYDNTVSLJDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CON=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2625864.png)

![2-{1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2625866.png)


![N-(2-methoxyethyl)-6-[(4-{[(3-methoxyphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2625870.png)

![Dimethyl 5,5-dicyano-2-hydroxy-6-[4-(methylsulfanyl)phenyl]-4-[4-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2625872.png)
![7-(4-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625874.png)
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone oxime](/img/structure/B2625878.png)
![3-(4-fluorophenyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2625881.png)
![2-(2-Fluorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2625884.png)